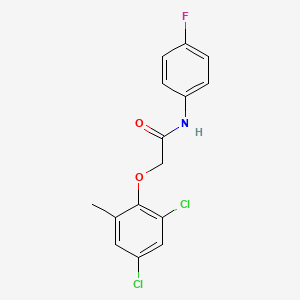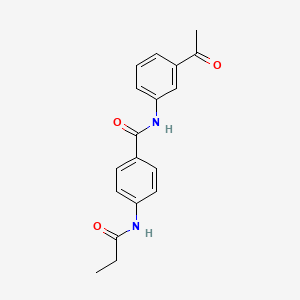
N-(2-methyl-5-nitrophenyl)-2-pyrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-5-nitrophenyl)-2-pyrazinecarboxamide, commonly known as MNPC, is a chemical compound that has been widely used in scientific research. This compound is known for its unique properties and has been extensively studied for its potential applications in various fields of science, including medicine, biology, and chemistry.
作用機序
The mechanism of action of MNPC is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C. These enzymes play a critical role in cell division and growth, making MNPC a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
MNPC has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, MNPC has been shown to have neuroprotective effects, protecting neurons from damage and death.
実験室実験の利点と制限
One of the main advantages of MNPC is its unique properties, which make it a promising candidate for scientific research. It has been extensively studied for its potential applications in various fields, including cancer research and neuroscience. However, there are also some limitations to using MNPC in lab experiments. For example, its synthesis method is complex and requires specialized equipment and expertise. In addition, MNPC is not readily available commercially, making it difficult to obtain.
将来の方向性
There are several future directions for MNPC research. One area of research is focused on exploring its potential use in cancer therapy. MNPC has been shown to have antitumor activity against a variety of cancer cell lines, making it a promising candidate for cancer treatment. Another area of research is focused on its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. MNPC has been shown to have neuroprotective effects, protecting neurons from damage and death. Finally, researchers are also exploring the use of MNPC in drug discovery, as it has been shown to inhibit the activity of several enzymes, making it a promising candidate for developing new drugs.
合成法
MNPC can be synthesized by a variety of methods, including the reaction of 2-methyl-5-nitroaniline with pyrazine-2-carboxylic acid. The reaction is typically carried out in the presence of a catalyst, such as copper or palladium. The resulting compound is then purified through a series of chromatographic techniques to obtain the final product.
科学的研究の応用
MNPC has been extensively used in scientific research due to its unique properties. It has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. MNPC has been shown to have antitumor activity against a variety of cancer cell lines, making it a promising candidate for cancer therapy. It has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(2-methyl-5-nitrophenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3/c1-8-2-3-9(16(18)19)6-10(8)15-12(17)11-7-13-4-5-14-11/h2-7H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKCREBPFQDNRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-3-chloro-N'-[(5-ethyl-2-thienyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5843072.png)
![5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B5843086.png)

![2,4-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5843096.png)

![N-ethyl-4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5843120.png)


![N-{2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide](/img/structure/B5843152.png)




![{5-chloro-2-[(2,4-dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B5843187.png)